JH-II-127: A Technical Guide to its Mechanism of Action as a LRRK2 Inhibitor
JH-II-127: A Technical Guide to its Mechanism of Action as a LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of JH-II-127, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document details the compound's inhibitory activity, its effects on cellular signaling, and provides detailed protocols for key experiments to facilitate further research and development.
Core Mechanism of Action: Potent Inhibition of LRRK2 Kinase Activity
JH-II-127 is a pyrrolopyrimidine-based, orally bioavailable, and brain-penetrant small molecule that potently inhibits the kinase activity of LRRK2.[1][2][3] The G2019S mutation in LRRK2 is the most common genetic cause of Parkinson's disease, leading to a significant increase in its kinase activity.[4] JH-II-127 has demonstrated high potency against both wild-type LRRK2 and the pathogenic G2019S mutant.[1][2] Its mechanism involves competing with ATP for binding to the kinase domain of LRRK2, thereby preventing the phosphorylation of its substrates.[5]
Quantitative Inhibitory Activity
The inhibitory potency of JH-II-127 has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target | IC50 (nM) |
| Wild-type LRRK2 | 6.0 - 6.6 |
| LRRK2 (G2019S mutant) | 2.0 - 2.2 |
| LRRK2 (A2016T mutant) | 47.7 - 48 |
| LRRK2 (G2019S + A2016T double mutant) | 3080 |
Data compiled from multiple sources.[1][2][3][5]
Cellular and In Vivo Effects: Inhibition of LRRK2 Phosphorylation
A key biomarker for LRRK2 kinase activity in cells and tissues is the autophosphorylation of serine residues within the LRRK2 protein itself, particularly Ser910 and Ser935.[1][2] Treatment with JH-II-127 leads to a dose-dependent decrease in the phosphorylation of these sites, confirming its engagement with and inhibition of LRRK2 in a cellular context.[1]
In cellular assays using HEK293 cells stably expressing various forms of LRRK2, JH-II-127 substantially inhibits the phosphorylation of Ser910 and Ser935 at concentrations between 0.1 and 0.3 µM.[1] This inhibitory effect is also observed on endogenously expressed LRRK2 in cell lines such as Swiss 3T3.[1]
Furthermore, in vivo studies in mice have demonstrated that JH-II-127 is brain-penetrant and can effectively inhibit LRRK2 kinase activity in the brain and other tissues.[1][2] A single intraperitoneal injection of 100 mg/kg resulted in almost complete dephosphorylation of Ser935 in the brain, spleen, and kidneys.[1][6] Oral administration of JH-II-127 at a dose of 30 mg/kg also leads to significant inhibition of Ser935 phosphorylation in the mouse brain.[2]
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
Caption: LRRK2 Inhibition by JH-II-127.
Caption: In Vitro LRRK2 Kinase Assay Workflow.
Caption: Cellular and In Vivo Experimental Workflow.
Experimental Protocols
In Vitro LRRK2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from standard kinase assay procedures and is suitable for determining the IC50 of JH-II-127.
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
- LRRK2 Enzyme: Recombinant human LRRK2 (wild-type or mutant) diluted in Kinase Buffer. The optimal concentration should be determined empirically.
- ATP/Substrate Mix: ATP and a suitable LRRK2 substrate (e.g., LRRKtide) diluted in Kinase Buffer. A common ATP concentration is 10 µM.
- JH-II-127: Prepare a serial dilution series in 100% DMSO, then dilute in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
2. Assay Procedure:
- Add 1 µL of diluted JH-II-127 or DMSO (vehicle control) to the wells of a 384-well low-volume plate.
- Add 2 µL of diluted LRRK2 enzyme to each well.
- Add 2 µL of the ATP/Substrate mix to initiate the reaction.
- Incubate the plate at room temperature for 60-120 minutes.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Subtract the background luminescence (no enzyme control) from all wells.
- Normalize the data to the vehicle control (DMSO) wells, setting them as 100% activity.
- Plot the normalized percent inhibition against the logarithm of the JH-II-127 concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This protocol describes the assessment of LRRK2 Ser935 phosphorylation in cultured cells.
1. Cell Culture and Treatment:
- Plate HEK293T cells stably expressing GFP-LRRK2 (or other suitable cell lines like Swiss 3T3) in 6-well plates.
- Grow cells to 80-90% confluency.
- Treat the cells with varying concentrations of JH-II-127 (e.g., 0.03, 0.1, 0.3, 1, 3 µM) or DMSO for 90 minutes at 37°C.[1]
2. Cell Lysis:
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1% Triton X-100, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors).
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 15-30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
- Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load 10-20 µg of protein per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-LRRK2 (Ser935) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- To control for protein loading, strip the membrane and re-probe with an antibody against total LRRK2 or a housekeeping protein like GAPDH or β-actin.
4. Data Analysis:
- Quantify the band intensities using image analysis software.
- Normalize the phospho-LRRK2 (Ser935) signal to the total LRRK2 signal for each sample.
- Compare the normalized phosphorylation levels across the different treatment conditions.
In Vivo Pharmacodynamic Study
This protocol outlines a method to assess the in vivo efficacy of JH-II-127 in mice.
1. Animal Handling and Dosing:
- Use adult male C57BL/6 mice.
- Prepare JH-II-127 in a suitable vehicle for intraperitoneal (i.p.) or oral (p.o.) administration.
- Administer a single dose of JH-II-127 (e.g., 10, 30, or 100 mg/kg) or vehicle control.[1]
2. Tissue Collection and Processing:
- At a predetermined time point post-dosing (e.g., 1-4 hours), euthanize the mice.
- Rapidly dissect and collect tissues of interest (e.g., brain, spleen, kidney).
- Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
- Homogenize the frozen tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the homogenates at high speed to pellet debris.
- Collect the supernatant and determine the protein concentration.
3. Western Blot Analysis:
- Follow the Western Blotting protocol as described for the cellular assay (steps 3 and 4), using the tissue lysates. Analyze for phospho-LRRK2 (Ser935) and total LRRK2.
References
- 1. Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
